REACTION_CXSMILES
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[F:1][CH:2]([F:11])[N:3]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[N:4]1.S(=O)(=O)(O)O.[CH3:17]O>>[F:11][CH:2]([F:1])[N:3]1[CH:7]=[CH:6][C:5]([C:8]([O:10][CH3:17])=[O:9])=[N:4]1
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Name
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|
Quantity
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238 mg
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Type
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reactant
|
Smiles
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FC(N1N=C(C=C1)C(=O)O)F
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Name
|
|
Quantity
|
9 mL
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Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.1 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours, whereupon it
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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was cooled
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (15 mL) and water (15 mL)
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Type
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WASH
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Details
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The organic layer was washed with water (3×10 mL) until the water washes
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate solution (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a clear, colorless oil
|
Name
|
|
Type
|
|
Smiles
|
FC(N1N=C(C=C1)C(=O)OC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |